N,N'-Dimesylcyclohexane-1,2-diamine
Description
N,N'-Dimesylcyclohexane-1,2-diamine is a chiral 1,2-diamine derivative in which both amine groups of the cyclohexane backbone are substituted with mesyl (methanesulfonyl) groups. The mesyl substituents are electron-withdrawing, which likely enhances the ligand’s ability to stabilize metal centers in catalytic systems while influencing solubility and stereochemical control. This compound is hypothesized to be synthesized via sulfonation of cyclohexane-1,2-diamine, analogous to methods for N,N'-dialkylation or diarylation .
Properties
IUPAC Name |
N-[2-(methanesulfonamido)cyclohexyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O4S2/c1-15(11,12)9-7-5-3-4-6-8(7)10-16(2,13)14/h7-10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWLQVLCYRNWSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCCCC1NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Electronic Properties
The electronic and steric profiles of cyclohexane-1,2-diamine derivatives are dictated by their N-substituents. Key comparisons include:
Key Findings :
- Electron-withdrawing groups (e.g., mesyl, p-bromo-benzyl) enhance metal-ligand interactions in catalysis by increasing Lewis acidity at the metal center .
- Steric bulk (e.g., benzyl vs. methyl) influences enantioselectivity; bulky groups improve stereochemical control but may reduce reaction rates .
Catalytic Performance
- Ni(II) Complexes : Ni(II)-bis[N,N'-dibenzylcyclohexane-1,2-diamine]Br₂ catalyzes Michael additions of 1,3-dicarbonyls to nitroalkenes with >90% enantiomeric excess (ee). Replacing benzyl with p-bromo-benzyl groups improves reactivity with aliphatic substrates .
- Mn(III) Complexes: Mn complexes with N,N'-dimethylcyclohexane-1,2-diamine ligands achieve moderate ee (56–70%) in asymmetric epoxidation of α,β-unsaturated ketones.
- Cu Catalysis : Trans-N,N'-dimethylcyclohexane-1,2-diamine (DMCHDA) is a preferred ligand in Buchwald-Hartwig aminations due to its balance of electron donation and steric accessibility .
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